
1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% (abbreviated as DPP95) is a type of chemical compound that is used in a variety of scientific research applications. This compound is a member of the pyrazole family and is composed of two benzene rings and a pyrazole ring. It is often used in laboratory experiments due to its relatively low toxicity and high solubility in a variety of solvents.
科学研究应用
1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% is commonly used in scientific research applications due to its relatively low toxicity and high solubility in a variety of solvents. It has been used in a variety of studies, including those related to enzyme inhibition, DNA binding, and protein-protein interactions. It has also been used to study the structure and function of proteins, as well as to study the effects of drugs on the body.
作用机制
The mechanism of action of 1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to bind to DNA, which can affect gene expression and the regulation of cellular processes.
Biochemical and Physiological Effects
1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% has been shown to affect a variety of biochemical and physiological processes. In particular, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to bind to DNA, which can affect gene expression and the regulation of cellular processes. Additionally, it has been shown to inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
The primary advantage of using 1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% in laboratory experiments is its relatively low toxicity and high solubility in a variety of solvents. This makes it an ideal compound for use in a variety of studies, including those related to enzyme inhibition, DNA binding, and protein-protein interactions. Additionally, its low toxicity makes it a safe compound to use in laboratory experiments. However, one limitation of using 1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% is that it is not as widely available as some other compounds, which can make it difficult to obtain in large quantities.
未来方向
There are several potential future directions for research related to 1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95%. These include further studies on its mechanism of action, its effects on biochemical and physiological processes, and its potential use in drug development. Additionally, further research could be conducted to investigate its potential applications in cancer treatment and its ability to inhibit the growth of certain cancer cells. Finally, further research could be conducted to investigate the effects of 1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% on gene expression and the regulation of cellular processes.
合成方法
1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% can be synthesized through a variety of methods. The most common method involves the reaction of a benzoyl chloride and a pyrazole-5-carboxamide in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces a white, crystalline solid that is then purified by recrystallization. The purified product is then analyzed to ensure that it meets the desired purity standards.
属性
IUPAC Name |
1,3-diphenyl-2-pyrazol-1-ylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17(14-8-3-1-4-9-14)16(20-13-7-12-19-20)18(22)15-10-5-2-6-11-15/h1-13,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHAAPBEWCAQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenyl-2-pyrazol-1-ylpropane-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




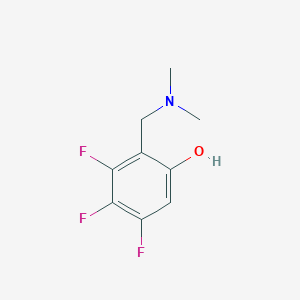
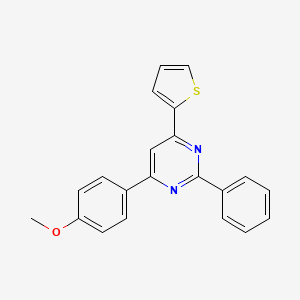

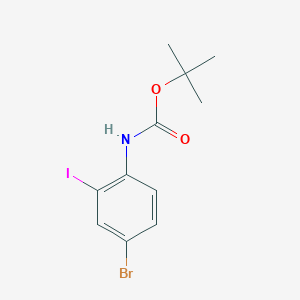
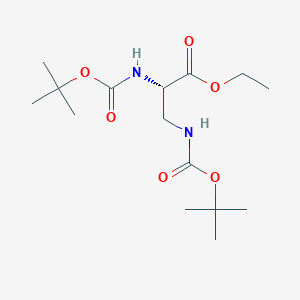


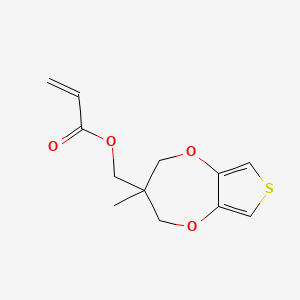

![t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6318899.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6318920.png)